![molecular formula C11H13OP B1582528 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide CAS No. 7564-51-4](/img/structure/B1582528.png)
1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide
Overview
Description
“1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide”, also known as “2,5-Dihydro-3-methyl-1-phenylphosphole 1-oxide” or “3-Methyl-1-phenyl-3-phospholene 1-oxide”, is a chemical compound with the empirical formula C11H13OP . It is used as a catalyst for intramolecular aza-wittig cyclization reactions and polymerization reactions .
Chemical Reactions Analysis
This compound is used as a catalyst for intramolecular aza-wittig cyclization reactions and polymerization reactions . It is also a reactant used for the preparation of phospha sugars and their radical bromination derivatives as anticancer agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide” are as follows :Scientific Research Applications
Aromaticity and Reactivity
A study by Keglevich et al. (2005) delved into the aromaticity and reactivity of phosphole derivatives, including a focus on 2,4,6-trialkyl-phenyl-phospholes. The research highlighted the slight aromaticity suggested by the Bird index and the sum of angles at the phosphorus atom, indicating a flattening of the P-pyramid. Their findings on the reaction of arylphospholes with phosphorus tribromide to produce mixtures of 3- and 2-substituted products add valuable insights into the chemical behavior and potential applications of such compounds in creating new P-ligands and 1-phosphanorbornene derivatives (Keglevich et al., 2005).
Synthesis and Characterization
Moedritzer and Miller (1978) contributed significantly by improving the syntheses and characterization of 3-methyl-1-phenylphospholene 1-oxide isomers. Their work utilized 1H, 31P, and 13C NMR, IR, Laser Raman, and mass spectrometry for characterizing these compounds, paving the way for more efficient and higher yield production methods. Such advancements are crucial for the broader application of phospholene oxides in scientific research (Moedritzer & Miller, 1978).
Optical Activity and Resolution
Significant strides in understanding the optical activity of phospholene oxides were made by Novák et al. (2007), who successfully separated the antipodes of various 1-substituted-3-methyl-3-phospholene 1-oxides using molecular complex formation with TADDOL derivatives. This study not only achieved high enantiomeric excesses but also elucidated the stereostructure of supramolecular formations and the absolute configurations of the phospholene oxides. These findings are instrumental in the synthesis of optically active P-heterocycles and could have implications for their use in asymmetric synthesis and catalysis (Novák et al., 2007).
Dynamic Kinetic Resolution
Research by Lim and Hayashi (2017) on the dynamic kinetic resolution of phospholene oxides underlines the potential for creating highly enantio- and diastereoselective compounds. Their work, utilizing a chiral rhodium catalyst, offers a promising approach to synthesizing arylphospholane oxides with significant selectivity. This technique could be critical for the development of phospholene-based ligands or reagents in enantioselective synthesis (Lim & Hayashi, 2017).
properties
IUPAC Name |
3-methyl-1-phenyl-2,5-dihydro-1λ5-phosphole 1-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13OP/c1-10-7-8-13(12,9-10)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZGWWBWDYGSRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCP(=O)(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884406 | |
Record name | 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide | |
CAS RN |
7564-51-4 | |
Record name | 3-Methyl-1-phenyl-3-phospholene 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7564-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007564514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phospholene, 1-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33505 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.604 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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